

Application Notes and Protocols: Bromination of 2,6-Dimethoxybenzaldehyde

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Compound of Interest

Compound Name: 4-Bromo-2,6-dimethoxybenzaldehyde

Cat. No.: B567764

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This document provides a detailed experimental procedure for the synthesis of 3-bromo-2,6-dimethoxybenzaldehyde via the electrophilic bromination of 2,6-dimethoxybenzaldehyde. Due to the limited availability of a published procedure for this specific transformation, the primary protocol presented here is an adaptation of a method reported for the bromination of the structurally similar 2,6-dimethoxybenzoic acid. An alternative method using N-bromosuccinimide (NBS) is also discussed.

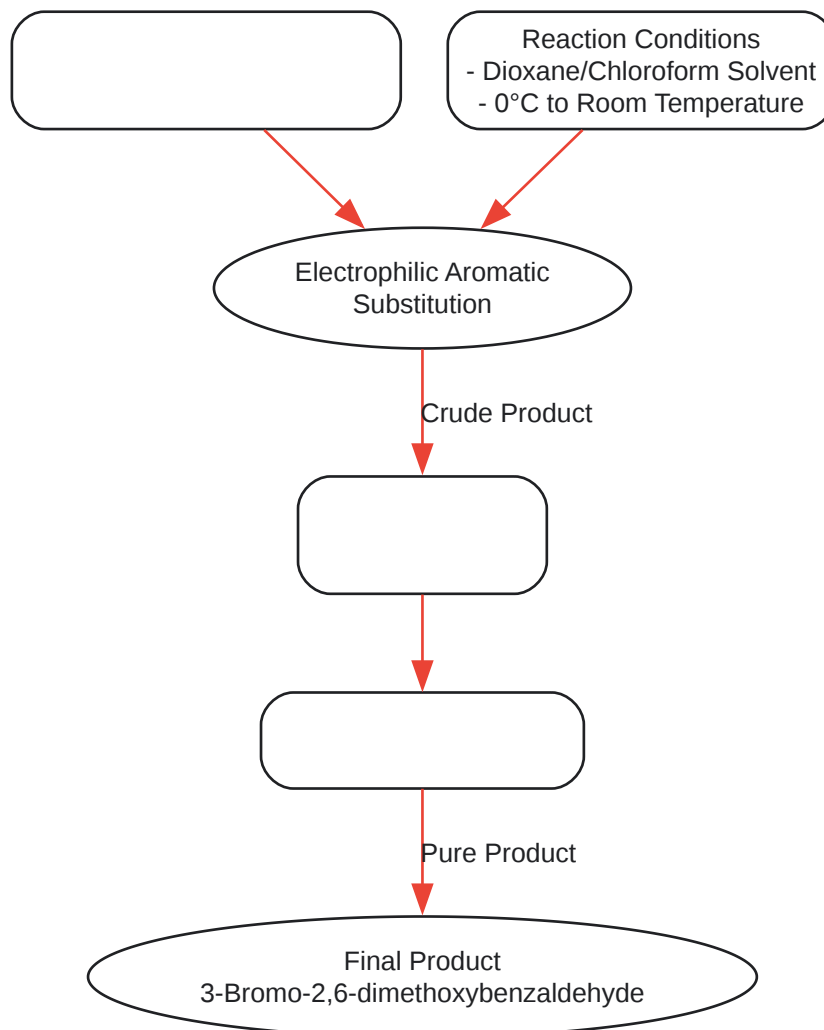
Introduction

3-bromo-2,6-dimethoxybenzaldehyde is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecular architectures. The introduction of a bromine atom onto the aromatic ring of 2,6-dimethoxybenzaldehyde provides a functional handle for further chemical modifications, such as cross-coupling reactions. The electron-rich nature of the aromatic ring, activated by two methoxy groups, facilitates electrophilic aromatic substitution. The regioselectivity of the bromination is directed by the existing substituents to favor the formation of the 3-bromo isomer.

Reaction Scheme

Caption: Experimental workflow for the bromination of 2,6-dimethoxybenzaldehyde.

Signaling Pathway (Logical Relationship)



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Caption: Logical flow from reactants to product in the synthesis.

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